Fmoc-Glu(OcHx)-OH Fmoc-Glu(OcHx)-OH
Brand Name: Vulcanchem
CAS No.: 150047-85-1
VCID: VC0557467
InChI: InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1
SMILES: C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H29NO6
Molecular Weight: 451.6

Fmoc-Glu(OcHx)-OH

CAS No.: 150047-85-1

Cat. No.: VC0557467

Molecular Formula: C26H29NO6

Molecular Weight: 451.6

* For research use only. Not for human or veterinary use.

Fmoc-Glu(OcHx)-OH - 150047-85-1

Specification

CAS No. 150047-85-1
Molecular Formula C26H29NO6
Molecular Weight 451.6
IUPAC Name (2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1
Standard InChI Key ODIPEUXZAYGDMU-QHCPKHFHSA-N
SMILES C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Fmoc-Glu(OcHx)-OH is characterized by its dual protection strategy - the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino function, while the cyclohexyl ester protects the γ-carboxyl group of glutamic acid. This selective protection leaves the α-carboxyl group free for peptide bond formation, enabling precise control during synthesis protocols.

Physical and Chemical Properties

The following table summarizes the key physical and chemical characteristics of Fmoc-Glu(OcHx)-OH:

PropertyValue
CAS Number150047-85-1
Molecular FormulaC₂₆H₂₉NO₆
Molecular Weight451.5-451.6 g/mol
IUPAC Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid
Alternative NamesFmoc-Glu(OcHex)-OH, (2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
PubChem CID51340555

The compound exists as a solid at standard temperature and pressure, with its structural features conferring specific advantages in peptide synthesis applications .

Synthesis and Applications

Fmoc-Glu(OcHx)-OH serves as a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. This technique allows for the efficient construction of complex peptides by sequentially adding amino acids to a growing chain attached to a solid support.

Role in Peptide Synthesis

The strategic protection pattern of Fmoc-Glu(OcHx)-OH provides several key advantages in peptide synthesis:

  • The Fmoc group protects the α-amino function and can be selectively removed under mild basic conditions

  • The cyclohexyl ester provides stable protection of the γ-carboxyl group during synthesis

  • This orthogonal protection strategy minimizes unwanted side reactions

  • The protected derivative ensures higher yields and purity of final peptide products

When incorporated into peptide synthesis protocols, Fmoc-Glu(OcHx)-OH allows researchers to build complex peptide structures with precise control over reactivity at each step of the process.

Research Applications and Findings

Fmoc-Glu(OcHx)-OH has demonstrated significant utility in various research applications, particularly in the synthesis of biologically relevant peptides and proteins.

Protein Engineering Applications

Research has established Fmoc-Glu(OcHx)-OH as an important intermediate in the synthesis of specialized proteins, including:

  • Darpin PE59 - A designed ankyrin repeat protein with potential therapeutic applications

  • Barnase - A ribonuclease enzyme with applications in biotechnology

These proteins represent important targets in biomedical research due to their potential therapeutic applications in various disease contexts.

Advantages in Complex Peptide Synthesis

The cyclohexyl ester protection in Fmoc-Glu(OcHx)-OH provides specific advantages that make it suitable for challenging synthesis protocols:

  • Can be removed under mild conditions, preserving the integrity of sensitive peptide structures

  • Provides stable protection throughout multiple coupling and deprotection cycles

  • Enhances the efficiency of solid-phase peptide synthesis protocols

These properties make Fmoc-Glu(OcHx)-OH particularly valuable for synthesizing peptides that require precise control over side-chain reactivity.

Comparison with Other Glutamic Acid Derivatives

Several protected glutamic acid derivatives are available for peptide synthesis, each with distinct properties and applications. Understanding these differences is crucial for selecting the appropriate reagent for specific synthesis requirements.

Comparative Analysis of Glutamic Acid Derivatives

The following table compares Fmoc-Glu(OcHx)-OH with other common glutamic acid derivatives used in peptide synthesis:

DerivativeProtecting GroupMolecular Weight (g/mol)Key FeaturesTypical Applications
Fmoc-Glu(OcHx)-OHCyclohexyl ester451.5Stable γ-carboxyl protectionComplex peptide synthesis, proteins such as darpin PE59 and barnase
Fmoc-Glu(OtBu)-OHtert-Butyl ester425.2Easily removed with TFAStandard peptide synthesis, widely used in research
Fmoc-Glu(Oall)-OHAllyl ester409.4Selective removal via Pd catalysisOrthogonally protected peptides

The choice between these derivatives depends on specific synthesis requirements, including protection stability, compatibility with other protecting groups, deprotection conditions, and solubility properties .

Strategic Selection Considerations

Fmoc-Glu(OcHx)-OH offers distinct advantages in certain applications where:

  • Extended stability of the γ-carboxyl protecting group is required during synthesis

  • Compatibility with diverse coupling reagents and conditions is needed

  • The cyclohexyl ester offers better resistance to premature deprotection compared to alternatives like tert-butyl esters

While Fmoc-Glu(OtBu)-OH may be more commonly used due to its compatibility with standard TFA deprotection protocols, Fmoc-Glu(OcHx)-OH provides specific advantages for particular synthesis challenges .

Practical Considerations in Synthetic Applications

When incorporating Fmoc-Glu(OcHx)-OH into peptide synthesis protocols, several practical considerations can optimize results.

Coupling Efficiency

Efficient incorporation of Fmoc-Glu(OcHx)-OH into growing peptide chains typically involves:

  • Use of modern coupling reagents such as HBTU, TBTU, PyBOP, or DIC/HOBt

  • Optimization of reaction conditions to ensure complete coupling

  • Monitoring of reaction progress to confirm successful incorporation

These approaches help maximize yield and purity when utilizing Fmoc-Glu(OcHx)-OH in peptide synthesis.

Deprotection Strategies

The cyclohexyl ester protection in Fmoc-Glu(OcHx)-OH requires specific deprotection conditions:

  • The Fmoc group is typically removed with basic conditions (usually 20-30% piperidine in DMF)

  • The cyclohexyl ester requires appropriate conditions for removal, usually after peptide assembly is complete

  • Orthogonal deprotection strategies allow for selective exposure of reactive groups at different stages of synthesis

Understanding these deprotection requirements is essential for successful incorporation of Fmoc-Glu(OcHx)-OH into peptide synthesis protocols.

Future Perspectives

As peptide therapeutics continue to gain prominence in pharmaceutical development, the role of specialized building blocks like Fmoc-Glu(OcHx)-OH is likely to expand. Current trends suggest:

  • Increasing application in the synthesis of complex peptide therapeutics

  • Development of optimized protocols specifically leveraging the stability of the cyclohexyl ester protection

  • Integration into automated synthesis platforms for high-throughput peptide production

These developments highlight the ongoing relevance of Fmoc-Glu(OcHx)-OH in advancing peptide science and its applications in medicine and biotechnology.

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